2-Cyano-1-methylpyrrolidine-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-cyano-1-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H11N3O/c1-10-4-2-3-7(10,5-8)6(9)11/h2-4H2,1H3,(H2,9,11) |
InChI Key |
XIPDKALSKBVDMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1(C#N)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyano 1 Methylpyrrolidine 2 Carboxamide and Analogous Structures
Strategies for Pyrrolidine (B122466) Ring Construction in Targeted Syntheses
The foundational step in the synthesis of complex pyrrolidines is the formation of the five-membered ring itself. Chemists have developed numerous methods to achieve this, ranging from the cyclization of linear molecules to cycloaddition reactions, with a strong emphasis on controlling the stereochemical outcome.
De Novo Synthesis from Acyclic Precursors
Building the pyrrolidine ring from acyclic starting materials, or de novo synthesis, offers a high degree of flexibility in introducing substituents. One powerful approach is the reductive cyclization of γ-halo imines. For instance, the reductive cyclization of (S(S))-γ-chloro-N-tert-butanesulfinyl ketimines using LiBHEt₃ can produce (S(S),R)-N-tert-butanesulfinyl-2-substituted pyrrolidines in excellent yields (88-98%) and with high diastereoselectivity (99:1). nih.gov This method is effective for a range of aromatic, heteroaromatic, and aliphatic substituents. nih.gov
Another strategy involves the intramolecular cyclization of amines with suitable leaving groups on the carbon chain. Biocatalytic approaches using transaminases on ω-chloroketones can generate chiral amines that spontaneously cyclize to form 2-substituted pyrrolidines with high enantiomeric excess (>99.5%) and in good yields (up to 90%). nih.gov Furthermore, the Tf₂O-promoted intramolecular Schmidt reaction of 2-substituted ω-azido carboxylic acids provides a pathway to 2-substituted pyrrolidines. organic-chemistry.org
| Method | Precursor | Reagents/Catalyst | Product | Yield | Stereoselectivity |
| Reductive Cyclization | (S(S))-γ-chloro-N-tert-butanesulfinyl ketimines | LiBHEt₃ | (S(S),R)-N-tert-butanesulfinyl-2-substituted pyrrolidines | 88-98% | 99:1 dr |
| Biocatalytic Cyclization | ω-chloroketones | Transaminases | (R)- or (S)-2-substituted pyrrolidines | up to 90% | >99.5% ee |
| Intramolecular Schmidt Reaction | 2-substituted ω-azido carboxylic acids | Tf₂O | 2-substituted pyrrolidines | - | - |
Asymmetric Synthesis Approaches for Enantiomeric Purity
Achieving enantiomeric purity is critical for the synthesis of bioactive molecules. This can be accomplished either by using a chiral starting material from the "chiral pool" or by employing an asymmetric reaction that creates the desired stereochemistry. L-proline is a common and versatile chiral precursor for the synthesis of substituted pyrrolidines. mdpi.com
Asymmetric catalysis offers a more flexible approach. For example, an asymmetric "clip-cycle" synthesis has been developed for 2,2- and 3,3-disubstituted pyrrolidines. core.ac.uk This method involves an alkene metathesis to "clip" a Cbz-protected bis-homoallylic amine to a thioacrylate, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid to form the pyrrolidine ring with high enantioselectivity. core.ac.uk
The choice of reducing agent can also control the stereochemical outcome in reductive cyclization reactions. While LiBHEt₃ gives one diastereomer of N-tert-butanesulfinyl-2-substituted pyrrolidines, switching to DIBAL-H/LiHMDS can produce the corresponding epimer in good yields (87-98%) and high diastereoselectivity (1:99). nih.gov
| Method | Key Feature | Catalyst/Reagent | Outcome |
| Chiral Pool Synthesis | Use of L-proline | - | Enantiopure pyrrolidine derivatives |
| Asymmetric "Clip-Cycle" | Intramolecular aza-Michael cyclization | Chiral phosphoric acid | High enantioselectivity |
| Diastereoselective Reductive Cyclization | Choice of reducing agent | LiBHEt₃ vs. DIBAL-H/LiHMDS | Control of diastereomeric outcome (99:1 vs. 1:99 dr) |
Application of 1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a highly efficient method for constructing highly functionalized pyrrolidines in a single step. acs.orgacs.orgnih.gov This reaction can be performed as a one-pot, three-component synthesis by admixing an aldehyde, an amino acid (to generate the azomethine ylide in situ), and an electron-deficient alkene. acs.org
The versatility of this method allows for the creation of a wide range of substituted pyrrolidines, including spirooxindole-pyrrolidine derivatives, by varying the components. acs.orgmdpi.com Furthermore, the use of chiral catalysts can render this reaction asymmetric. For instance, chiral zinc(II) bisoxazolines and copper(I) complexes have been used to catalyze the asymmetric 1,3-dipolar cycloaddition of azomethine ylides, affording highly functionalized pyrrolidines in high yield and with enantiomeric excesses up to 94%. acs.orgnih.gov
| Reaction Type | Components | Catalyst | Product | Key Features |
| Three-Component [3+2] Cycloaddition | Aldehyde, Amino Acid, Alkene | None or Lewis Acid | Highly functionalized pyrrolidine | One-pot, high efficiency |
| Asymmetric [3+2] Cycloaddition | Imino ester, Alkene | Chiral Zn(II) or Cu(I) complex | Enantioenriched functionalized pyrrolidine | High yield and enantioselectivity |
Functionalization Techniques for Preformed Pyrrolidine Ring Systems
Once the pyrrolidine ring is formed, further modifications are often necessary to install the desired functional groups. These transformations must be carefully chosen to control regioselectivity and stereoselectivity.
Stereoselective Introduction of Cyanomethyl and Carboxamide Functional Groups
The introduction of cyano and carboxamide groups at the C2 position of the pyrrolidine ring is a key step in the synthesis of the target compound and its analogs. A common strategy involves the conversion of a carboxylic acid group, which is often present in the starting material (e.g., L-proline), into a carboxamide. This can be achieved using standard peptide coupling reagents. The subsequent dehydration of the primary amide to a nitrile introduces the cyano group. For example, in the synthesis of N-(N'-substituted glycyl)-2-cyanopyrrolidines, L-prolinamide is reacted with a haloacetylhalide, and the resulting amide is then dehydrated using trifluoroacetic anhydride. google.com
The direct stereoselective introduction of a cyano group can be more challenging. One approach is the addition of a cyanide source to an imine or a related electrophile. researchgate.net The stereochemistry at C2 can be set by the chiral nature of the pyrrolidine precursor.
| Functional Group | Precursor Functional Group | Reagents |
| Carboxamide | Carboxylic acid | Amine, Coupling agents (e.g., DCC, EDC) |
| Cyano | Carboxamide | Dehydrating agents (e.g., TFAA, P₂O₅, SOCl₂) |
N-Alkylation and Diverse N-Substitution Reactions
Modification of the pyrrolidine nitrogen is a common strategy to modulate the properties of the molecule. N-methylation, to achieve the 1-methyl substitution in the target compound, can be accomplished using various methylating agents. A green and selective method for N-methylation of amines utilizes dimethyl carbonate (DMC) as the methylating agent in the presence of a Cu-Zr bimetallic nanoparticle catalyst. nih.gov This system can achieve high selectivity for N-methylation over carbamoylation. nih.gov Another approach involves the use of carbon dioxide and a reducing agent like sodium borohydride, catalyzed by C-scorpionate metal complexes. mdpi.com
Besides methylation, a wide variety of substituents can be introduced on the pyrrolidine nitrogen. For example, the synthesis of N-(N'-substituted glycyl)-2(S)-cyanopyrrolidines involves the acylation of the pyrrolidine nitrogen with a substituted glycyl chloride. google.com
| Reaction | Reagents/Catalyst | Key Features |
| N-Methylation | Dimethyl carbonate (DMC), Cu-Zr bimetallic nanoparticles | Green, high selectivity |
| N-Methylation | CO₂, NaBH₄, C-scorpionate metal complexes | Utilizes CO₂ as a C1 source |
| N-Acylation | Acyl halides, Anhydrides | Forms N-acylpyrrolidines |
Specific Reaction Pathways Relevant to 2-Cyano-1-methylpyrrolidine-2-carboxamide Synthesis
The synthesis of this compound can be envisioned through a convergent strategy, involving the formation of the α-aminonitrile core followed by the elaboration of the carboxamide group.
Advanced Cyanomethylation Procedures for Pyrrolidine-2-carboxamides
A plausible and efficient method for the introduction of the cyano group at the C2 position of the pyrrolidine ring is through a modification of the Strecker synthesis. masterorganicchemistry.comnih.gov This classical reaction involves the three-component condensation of a ketone, an amine, and a cyanide source to form an α-aminonitrile. nih.gov In the context of this compound, the synthesis would logically commence from 1-methyl-2-pyrrolidinone (B7775990), a readily available cyclic ketone.
The initial step would involve the reaction of 1-methyl-2-pyrrolidinone with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), in the presence of an amine or ammonia (B1221849) equivalent. The reaction proceeds via the formation of an intermediate iminium ion, which is then attacked by the cyanide nucleophile. masterorganicchemistry.com The resulting α-aminonitrile, 2-cyano-1-methylpyrrolidine-2-amine, would serve as a key intermediate.
While the classical Strecker synthesis often utilizes ammonia, modern variations employ various amines and catalysts to enhance efficiency and stereocontrol. For the synthesis of the target compound, the use of methylamine (B109427) or a protected form thereof could be explored to directly install the N-methyl group.
Optimized Coupling Reactions for Carboxamide Formation
Once the 2-cyano-1-methylpyrrolidine-2-carbonitrile intermediate is obtained, the next critical step is the formation of the carboxamide group. This can be achieved through the hydrolysis of the nitrile to a carboxylic acid, followed by an amide coupling reaction.
The hydrolysis of the nitrile can be performed under either acidic or basic conditions. masterorganicchemistry.com Careful control of the reaction conditions is crucial to avoid potential side reactions, such as epimerization at the C2 position or hydrolysis of the desired amide product.
Following the formation of 2-cyano-1-methylpyrrolidine-2-carboxylic acid, standard amide coupling protocols can be employed. nih.govyoutube.comkhanacademy.org These methods typically involve the activation of the carboxylic acid with a coupling reagent, followed by the addition of an amine source, in this case, ammonia or an equivalent. A variety of coupling reagents are available, each with its own advantages in terms of reaction time, yield, and suppression of side reactions. organic-chemistry.org
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Activating Agent | Additive (Optional) | General Conditions |
| DCC (N,N'-Dicyclohexylcarbodiimide) | Forms a reactive O-acylisourea intermediate | HOBt (Hydroxybenzotriazole) | Room temperature, various solvents |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Water-soluble carbodiimide | HOBt, DMAP (4-Dimethylaminopyridine) | Aqueous or organic solvents |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Forms a reactive acyl-uronium species | Hünig's base (DIPEA) | Room temperature, polar aprotic solvents |
| T3P (Propylphosphonic anhydride) | Forms a mixed anhydride | Pyridine | Mild conditions, low epimerization |
Alternatively, direct conversion of the nitrile to the amide can be explored using specific catalytic systems, which could offer a more atom-economical approach.
Controlled Chemical Transformations and Derivatizations of this compound
The presence of multiple functional groups in this compound allows for a range of selective chemical transformations, enabling the synthesis of diverse derivatives.
Regioselective Oxidation Reactions
The tertiary amine of the N-methylpyrrolidine ring is susceptible to oxidation. Regioselective oxidation can lead to the formation of the corresponding N-oxide. nih.gov This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can exhibit altered physicochemical properties and may serve as an intermediate for further functionalization. Studies on the oxidation of N-methylpyrrolidine itself have shown that N-oxidation is a primary metabolic pathway. nih.gov While the electronic effect of the C2-substituents (cyano and carboxamide) on the oxidation of the nitrogen atom in the target molecule has not been specifically detailed in the literature, it is a predictable site of oxidation.
Selective Reduction of the Nitrile Group to Amines
The nitrile group in this compound can be selectively reduced to a primary amine, yielding 2-(aminomethyl)-1-methylpyrrolidine-2-carboxamide. This transformation is of significant interest as it introduces a new primary amine functionality, which is a versatile handle for further derivatization.
Several reagents are known to effectively reduce nitriles to amines. Catalytic hydrogenation is a common and often clean method. acs.org
Table 2: Conditions for Selective Nitrile Reduction
| Reagent/Catalyst | Solvent | Temperature | Pressure | Notes |
| H₂/Raney Nickel | Methanol/Ammonia | Room Temperature | 1-50 atm | Often used to prevent secondary amine formation |
| H₂/Pd/C | Ethanol/Acetic Acid | Room Temperature | 1-50 atm | Acidic conditions can protonate the amine product |
| Lithium Aluminum Hydride (LAH) | Diethyl ether, THF | 0 °C to reflux | Atmospheric | Powerful, non-selective, reduces amides as well harvard.educommonorganicchemistry.comlibretexts.orgquora.comdavuniversity.org |
| Sodium Borohydride/CoCl₂ | Methanol | Room Temperature | Atmospheric | Milder alternative to LAH |
The choice of reducing agent and reaction conditions is critical to ensure selectivity, particularly to avoid the reduction of the carboxamide group. While powerful reducing agents like Lithium Aluminum Hydride (LAH) can reduce both nitriles and amides, harvard.educommonorganicchemistry.comlibretexts.orgquora.comdavuniversity.org milder conditions or more selective reagents are necessary to achieve the desired transformation. Catalytic hydrogenation using catalysts like Raney Nickel in the presence of ammonia is often employed to selectively reduce nitriles to primary amines while minimizing the formation of secondary and tertiary amine byproducts.
Nucleophilic Substitution Reactions Involving the Cyanomethyl Moiety
Although less common for a nitrile group directly attached to a quaternary carbon, the concept of the cyanomethyl moiety as a potential electrophile or a precursor to one can be considered. More relevant are reactions where the cyano group participates in or facilitates reactions at the adjacent carbon. However, direct nucleophilic substitution on the carbon bearing the cyano and carboxamide groups is sterically hindered and electronically disfavored.
A more plausible scenario involves the transformation of the nitrile or carboxamide into a better leaving group, although this would fundamentally alter the structure of the target compound. Alternatively, reactions could be envisaged where the nitrile group acts as a directing group or participates in intramolecular cyclizations after modification of another part of the molecule. The nucleophilic character of the nitrogen atom in the pyrrolidine ring can also play a role in intramolecular reactions. youtube.comlibretexts.org
Structure Activity Relationship Sar Studies of 2 Cyano 1 Methylpyrrolidine 2 Carboxamide Derivatives
Elucidating the Influence of Pyrrolidine (B122466) Ring Substituents on Biological Activity
Stereochemistry is a critical determinant of biological activity for 2-cyanopyrrolidine derivatives. The spatial arrangement of substituents dictates how effectively the inhibitor fits into the three-dimensional architecture of the enzyme's active site. Research has consistently shown that the (2S)-configuration of the cyanopyrrolidine moiety is essential for high-potency inhibition of enzymes like Dipeptidyl Peptidase IV (DPP-IV). nih.govresearchgate.net This specific stereoisomer correctly positions the crucial cyano group for interaction with the catalytic residues of the target.
The importance of stereochemistry extends to other chiral centers within the molecule. For instance, in a series of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines, the relative stereochemistry between substituents on both pyrrolidine rings significantly impacts potency. The cis-relationship of substituents is often preferred for optimal activity, highlighting the precise conformational requirements for effective enzyme inhibition. nih.gov The absolute configuration at each chiral carbon must be tightly controlled to ensure a proper fit within the binding pocket, as alternative stereoisomers often exhibit dramatically reduced or no activity.
The nitrogen atom of the pyrrolidine ring is a key point for substitution, and the nature of the N-substituent profoundly affects the pharmacological profile of the compounds. This position often interacts with the S2 subsite of target peptidases, a region that can accommodate a variety of functional groups. nih.gov In many potent inhibitors, the N-substituent is part of a larger aminoacyl group, as seen in DPP-IV inhibitors like Vildagliptin and Saxagliptin. mdpi.comresearchgate.net
The size, lipophilicity, and hydrogen bonding capacity of the N-substituent are all critical factors. For example, replacing a simple methyl group with a larger, more complex moiety can lead to additional interactions with the enzyme, thereby increasing binding affinity and potency. Docking studies have suggested that bulky, electropositive substituents at this position can form favorable interactions within the active site. benthamdirect.com The choice of N-substituent is a key strategy for modulating not only potency but also selectivity against related enzymes and for improving pharmacokinetic properties such as bioavailability and duration of action. nih.gov
Substituents at the C-2 and C-5 positions of the pyrrolidine ring are pivotal for activity. The C-2 position is typically occupied by the cyano group, which acts as the primary pharmacophore responsible for the inhibitory mechanism (discussed in section 3.2). nih.gov
In analogs featuring a second pyrrolidine ring, the C-5 position of this second ring provides a valuable site for modification to enhance potency and stability. acs.orgnih.gov SAR studies on a series of (5-substituted pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines revealed that increasing the steric bulk of a C-5 alkyl substituent from methyl to ethyl and then to isopropyl led to a significant increase in chemical stability, although this was accompanied by a decrease in potency. acs.org To improve potency, researchers introduced various C-5 substituents capable of making additional interactions with the enzyme. nih.gov The introduction of aryl ether groups or other larger moieties at the C-5 position was found to significantly boost inhibitory activity, leading to compounds with subnanomolar potency. acs.orgnih.gov
| Compound | C-5 Substituent | DPP-IV Ki (nM) | Chemical Half-life (h) |
|---|---|---|---|
| Analog 1 | -H | 1.8 | 1.3 |
| Analog 2 | -CH3 | 4.8 | 6.5 |
| Analog 3 | -CH2CH3 | 10 | 16.5 |
| Analog 4 | -CH(CH3)2 | 27 | >100 |
| Analog 5 | -(CH2)2-Ph | 0.58 | N/A |
Data derived from studies on (5-substituted pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidine analogs. acs.org
Significance of the Cyano Group in Molecular Recognition and Receptor Interactions
The cyano group (-C≡N) is not merely a substituent but the critical functional moiety, or "warhead," responsible for the potent inhibitory activity of this compound class. nih.govrsc.org Its significance lies in its ability to form a reversible covalent bond with the catalytic serine residue (specifically Ser630) in the active site of serine proteases like DPP-IV. nih.govnih.gov The electrophilic carbon atom of the nitrile is attacked by the hydroxyl group of the serine, forming a stable but reversible thioimidate adduct. nih.govtandfonline.com This covalent interaction effectively locks the inhibitor in the active site, leading to potent, time-dependent inhibition. nih.gov
Beyond covalent bonding, the linear geometry and electronic properties of the cyano group contribute to its role in molecular recognition. The nitrogen atom can act as a hydrogen bond acceptor, forming favorable interactions with hydrogen bond donors from the protein backbone, such as the amide NH of Tyr631. researchgate.net This dual role—forming a key covalent bond while also participating in non-covalent interactions—firmly anchors the inhibitor within the catalytic site and is a primary reason for the high affinity observed in these derivatives. nih.govresearchgate.net
Contributions of the Carboxamide Moiety to Ligand-Target Binding Affinity
The carboxamide moiety (-CONH-) serves as a crucial linker and a key point of interaction for binding to the target enzyme. nih.govnanobioletters.com In dipeptidomimetic inhibitors, this amide bond mimics the peptide linkage of natural substrates, allowing it to occupy the corresponding binding pockets. mdpi.com
Comprehensive SAR Analysis of Analogs Targeting Specific Biochemical Pathways
The primary biochemical pathway targeted by 2-cyanopyrrolidine-2-carboxamide analogs is the inhibition of the serine protease Dipeptidyl Peptidase IV (DPP-IV). nih.govclinicsearchonline.org This enzyme plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones, making it a key target for the treatment of type 2 diabetes. Comprehensive SAR analysis has been pivotal in optimizing these analogs as potent and selective DPP-IV inhibitors. nih.gov
The key SAR findings can be summarized as follows:
P1 Site (Cyanopyrrolidine): An (S)-stereochemistry at the C-2 position bearing the cyano group is mandatory for high potency. The cyano group itself is essential for the covalent inhibitory mechanism. nih.govnih.gov
Linker (Carboxamide): The amide bond provides critical hydrogen bonding interactions with Glu205 and Glu206 in the S2 pocket of DPP-IV. nih.gov
P2 Site (Second Pyrrolidine Ring): Substitutions at the C-5 position of this ring are critical for modulating potency and stability. While small alkyl groups enhance chemical stability, they can decrease potency. Larger substituents, particularly those capable of forming interactions in the S2 extensive subsite, are required to achieve high potency. acs.orgnih.gov
This systematic optimization, particularly at the C-5 position, has led to the development of inhibitors with exceptional potency and selectivity. nih.gov
| Analog | C-5 Substituent on P2 Pyrrolidine Ring | DPP-IV Ki (nM) |
|---|---|---|
| A | -H | 1.8 |
| B | -CH3 | 4.8 |
| C | -CH(CH3)2 | 27 |
| D | -O-Ph-4-Br | 0.62 |
| E | -O-Naphthyl | 0.53 |
| F | -CH2-Indole | 0.33 |
Data illustrates the impact of C-5 substitutions on the potency of (pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidine analogs against DPP-IV. acs.orgnih.gov
The optimized analogs are not only extremely potent, with subnanomolar Ki values, but also exhibit high selectivity (over 1,000-fold) against related peptidases, a critical feature for a successful therapeutic agent. nih.gov
Mechanistic Investigations of 2 Cyano 1 Methylpyrrolidine 2 Carboxamide Bioactivity
Elucidation of Specific Molecular Targets and Cellular Pathways
Research into cyanopyrrolidine derivatives has identified their primary molecular targets as enzymes, particularly certain proteases. The nitrile group on the pyrrolidine (B122466) ring is a critical feature, acting as an electrophilic "warhead" that can form a covalent bond with nucleophilic residues, such as cysteine, in the active site of target enzymes. This covalent interaction often leads to potent and sustained inhibition.
The main cellular pathways influenced by these compounds are linked to protein degradation and glucose homeostasis. By inhibiting deubiquitinating enzymes (DUBs), cyanopyrrolidine derivatives can modulate the ubiquitin-proteasome system, which is crucial for the turnover of cellular proteins and is implicated in diseases like cancer and neurodegeneration. nih.gov Furthermore, their ability to inhibit dipeptidyl peptidase-4 (DPP-4) affects incretin (B1656795) hormone levels, playing a significant role in regulating blood glucose.
Detailed Enzyme Inhibition Studies
The cyanopyrrolidine scaffold has been integral to the development of inhibitors for several enzyme classes. The inhibitory mechanism often involves the cyano group forming a covalent adduct with a catalytic cysteine residue within the enzyme's active site.
In Vitro Inhibition Assays for Deubiquitinases (DUBs) (e.g., UCHL1, USP30)
Cyanopyrrolidine-based molecules have been characterized as potent covalent inhibitors of deubiquitinases, a family of enzymes that remove ubiquitin from substrate proteins.
UCHL1 (Ubiquitin C-terminal hydrolase L1): This enzyme is overexpressed in several aggressive cancers. A cyanopyrrolidine-based inhibitor, referred to as Compound 1 in one study, was shown to covalently modify the active site cysteine (Cys90) of UCHL1. This interaction leads to time-dependent inhibition of the enzyme's activity. Although a specific IC50 value for 2-Cyano-1-methylpyrrolidine-2-carboxamide is not provided, a derivative from this class demonstrated an IC50 value of 0.67 µM against UCHL1.
USP30 (Ubiquitin Specific Peptidase 30): As a mitochondrial-associated deubiquitinase, USP30 is a key negative regulator of mitophagy, the selective removal of damaged mitochondria. Inhibition of USP30 is being explored as a therapeutic strategy for conditions involving mitochondrial dysfunction, such as Parkinson's disease. Structurally related small molecule inhibitors based on the 1-cyano-pyrrolidine structure have been shown to have IC50 values of less than 0.1 µM for USP30 inhibition. A specific substituted cyanopyrrolidine derivative, USP30-I-1, demonstrated high potency and selectivity for endogenous USP30 in neuroblastoma cells.
Table 1: In Vitro Inhibition of Deubiquitinases by Cyanopyrrolidine Derivatives
| Enzyme Target | Compound Class | IC50 Value | Mechanism of Action |
|---|---|---|---|
| UCHL1 | Cyanopyrrolidine-based inhibitor | 0.67 µM | Covalent modification of active site Cys90 |
Analysis of Specificity and Selectivity Profiles Against Enzyme Panels
The selectivity of cyanopyrrolidine-based inhibitors is a critical aspect of their development as therapeutic agents. While the cyanopyrrolidine scaffold can be highly effective, it may also interact with other enzymes, leading to off-target effects. For instance, while a cyanopyrrolidine-based UCHL1 inhibitor was potent, it was also found to inhibit at least one other deubiquitinase in cell lysates and bind to other proteins in a dose-dependent manner, indicating a need for further optimization to improve selectivity. In contrast, other studies have reported the development of cyanopyrrolidine derivatives with high selectivity for USP30 over other DUBs.
Inhibition of Other Enzyme Classes (e.g., DPP-4, α-Glucosidase, 11β-HSD-1, PARP-1/2)
The pyrrolidine scaffold, in general, is found in inhibitors of various enzymes.
DPP-4 (Dipeptidyl peptidase-4): 2-Cyanopyrrolidine-based inhibitors are extensively studied for their potent, nanomolar inhibition of DPP-4, an enzyme that inactivates incretin hormones involved in blood sugar regulation. The cyanopyrrolidine moiety acts as a proline mimic and its nitrile group is key to its inhibitory function, forming a reversible covalent bond with the catalytic serine residue of DPP-4. Vildagliptin, a clinically used anti-diabetic drug, features a cyanopyrrolidine structure.
α-Glucosidase: This enzyme is a target for managing type 2 diabetes by delaying carbohydrate digestion. Pyrrolidine derivatives have been investigated as inhibitors of α-glucosidase. However, specific data for this compound is not available.
11β-HSD-1 (11β-hydroxysteroid dehydrogenase type 1): This enzyme is involved in the conversion of cortisone (B1669442) to active cortisol and is a target for metabolic diseases. Pyrrolidine carboxamides have been described as inhibitors of 11β-HSD-1.
PARP-1/2 (Poly(ADP-ribose) polymerase-1 and -2): These enzymes are involved in DNA damage repair. Benzimidazole carboxamides bearing a pyrrolidine nucleus have been synthesized and tested as potent inhibitors of PARP-1 and -2, with some derivatives showing IC50 values ≤10 nM.
Characterization of Receptor Interaction Mechanisms
Direct receptor interaction mechanisms for this compound are not well-defined in the available literature. The primary mechanism of action for the broader class of cyanopyrrolidine inhibitors is through covalent modification of enzyme active sites rather than classical receptor-ligand binding. For DPP-4 inhibitors, the interaction involves the cyanopyrrolidine portion binding to the S1 pocket of the enzyme, which typically accommodates a proline residue. The nitrile group then forms a covalent, yet reversible, adduct with the hydroxyl group of the catalytic serine (Ser630).
Investigations into Cellular Mode-of-Action (e.g., Interference with Mitophagy)
The cellular mode of action for cyanopyrrolidine derivatives that inhibit USP30 is directly linked to the process of mitophagy. USP30 acts as a "brake" on mitophagy by removing ubiquitin chains from the surface of damaged mitochondria, a signal that would otherwise mark them for degradation.
By inhibiting USP30, cyanopyrrolidine-based compounds prevent the deubiquitination of mitochondrial outer membrane proteins. This leads to an accumulation of ubiquitin on damaged mitochondria, which enhances their recognition and clearance by the cellular autophagy machinery. Studies have shown that pharmacological inhibition of USP30 with cyanopyrrolidine derivatives can enhance the clearance of damaged mitochondria, a process that is considered neuroprotective in the context of Parkinson's disease.
Computational and Theoretical Studies on 2 Cyano 1 Methylpyrrolidine 2 Carboxamide
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govslideshare.net The fundamental principle of QSAR is that the biological activity of a chemical is directly related to its molecular structure and physicochemical properties. mdpi.com By quantifying these properties, known as molecular descriptors, it is possible to develop predictive models that can estimate the activity of new, unsynthesized compounds. nih.gov
The primary goals of developing QSAR models include predicting the biological activity of novel compounds, understanding the mechanisms of action, and reducing the costs and ethical concerns associated with extensive synthesis and animal testing. nih.gov
Methodologies in QSAR Modeling
The development of a robust QSAR model involves several key steps:
Data Set Selection: A series of compounds with a common structural scaffold and experimentally determined biological activities (e.g., IC₅₀ or ED₅₀ values) is required. For pyrrolidine (B122466) derivatives, studies have utilized datasets ranging from 29 to 55 compounds. nih.govscispace.com
Descriptor Calculation: Molecular descriptors, which are numerical representations of molecular properties, are calculated. These can be categorized as 2D or 3D descriptors. nih.gov
Model Development: Statistical methods are used to build a mathematical equation that correlates the descriptors with biological activity.
Model Validation: The model's predictive power and robustness are rigorously assessed.
Commonly used 3D-QSAR methods for pyrrolidine-containing compounds include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov
CoMFA (Comparative Molecular Field Analysis): This technique calculates steric and electrostatic fields around aligned molecules in a 3D grid. The variations in these fields are then correlated with the biological activity. nih.gov
CoMSIA (Comparative Molecular Similarity Indices Analysis): In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the structure-activity relationship. nih.gov
HQSAR (Hologram QSAR): This is a 2D-QSAR method that uses molecular fragments (holograms) to encode the structural information, avoiding the need for 3D alignment. nih.gov
Research Findings on Related Pyrrolidine Derivatives
QSAR studies on various classes of compounds containing the pyrrolidine moiety have demonstrated the utility of these models in predicting activity and guiding the design of more potent molecules.
For a series of thieno[3,2-b]pyrrole-5-carboxamide derivatives, which include a substituted pyrrolidine group, 3D-QSAR models were successfully developed. nih.gov The statistical quality of these models is crucial for their predictive ability. Key statistical parameters include:
q² (or Q²): The cross-validated correlation coefficient, a measure of the model's internal predictive ability. A value greater than 0.5 is generally considered good. mdpi.com
r² (or R²): The non-cross-validated correlation coefficient, indicating the goodness of fit of the model. mdpi.com
r²pred (or R²pred): The predictive correlation coefficient for an external test set, which assesses the model's ability to predict the activity of compounds not used in model generation. nih.gov
The table below summarizes the statistical results from QSAR studies on different classes of pyrrolidine derivatives, illustrating the robustness of the generated models.
| Model | Compound Class | q² (Q²) | r² (R²) | r²pred (R²pred) | Reference |
| CoMFA | Thieno[3,2-b]pyrrole-5-carboxamide Derivatives | 0.783 | 0.944 | 0.851 | nih.gov |
| CoMSIA | Thieno[3,2-b]pyrrole-5-carboxamide Derivatives | 0.728 | 0.982 | 0.814 | nih.gov |
| CoMFA | Pyrrolidine Derivatives (Mcl-1 Inhibitors) | 0.689 | 0.999 | 0.986 | nih.gov |
| CoMSIA | Pyrrolidine Derivatives (Mcl-1 Inhibitors) | 0.614 | 0.923 | 0.815 | nih.gov |
| HQSAR | Pyrrolidine Derivatives (Mcl-1 Inhibitors) | 0.603 | 0.662 | 0.743 | nih.gov |
These high statistical values indicate that the developed models have good stability and predictive power for their respective compound series. nih.govnih.gov
The results of CoMFA and CoMSIA studies are often visualized as 3D contour maps. These maps highlight regions in space where specific physicochemical properties are predicted to either increase or decrease biological activity. For instance, in the study of thieno[3,2-b]pyrrole-5-carboxamide derivatives, the contour maps provided theoretical guidance for designing new inhibitors by indicating where steric bulk or electrostatic interactions would be favorable or unfavorable for activity. nih.govresearchgate.net
Similarly, a QSAR study on pyrrolidin-2-one derivatives identified key molecular descriptors that influence their antiarrhythmic activity. nih.govnih.gov The analysis showed that activity was dependent on descriptors related to the molecule's geometry and charge distribution. nih.gov
By applying these established QSAR methodologies, a predictive model for 2-Cyano-1-methylpyrrolidine-2-carboxamide and its analogs could be developed. Such a model would be invaluable for predicting the activity of novel derivatives, thereby prioritizing synthetic efforts and accelerating the discovery of compounds with enhanced therapeutic potential.
Future Research Directions and Identified Knowledge Gaps
Development of Novel and More Efficient Synthetic Routes
The journey into understanding 2-Cyano-1-methylpyrrolidine-2-carboxamide begins with its synthesis. Currently, there are no established, specific, and efficient synthetic routes for this exact molecule in publicly available scientific literature. Future research must prioritize the development of such pathways. Drawing inspiration from the synthesis of related compounds, several strategies could be envisioned. For instance, methods for creating similar pyrrolidine (B122466) cores often start from proline derivatives. myskinrecipes.combeilstein-journals.org A potential route could involve the N-methylation of a suitable pyrrolidine precursor, followed by the introduction of the cyano and carboxamide groups at the C2 position. The exploration of one-pot synthesis methodologies, which have been successfully applied to other nitrogen-containing heterocycles, could offer an efficient and scalable approach. rsc.org The development of stereospecific synthetic routes will also be crucial to isolate and study individual enantiomers, as biological activity is often highly dependent on stereochemistry.
| Potential Synthetic Strategy | Key Considerations | Relevant Precedent |
| N-methylation of a 2-cyanopyrrolidine-2-carboxamide precursor | Availability of the starting material, regioselectivity of methylation. | Synthesis of N-methylated pyrrolidine derivatives. rsc.org |
| Strecker synthesis on a 1-methyl-2-pyrrolidinone (B7775990) | Control of stereochemistry, potential for side reactions. | General Strecker synthesis for α-amino nitriles. |
| Cyclization of a linear precursor containing the necessary functional groups | Ring-closing metathesis or other cyclization strategies. | Synthesis of substituted pyrrolidines from acyclic precursors. |
Advanced SAR and Lead Optimization Strategies for Enhanced Potency and Selectivity
Once a reliable synthetic route is established, the next critical step is to understand the structure-activity relationships (SAR) of this compound and its analogues. This involves the systematic modification of the molecule's structure to determine which functional groups are essential for its biological activity and to optimize its potency and selectivity. spirochem.comdanaher.com Given that the biological target of this compound is currently unknown, initial efforts would involve broad phenotypic screening against a variety of cell lines and biological targets.
Key areas for SAR exploration would include:
The N-methyl group: Investigating the impact of replacing the methyl group with other alkyl or aryl substituents.
The cyano and carboxamide groups: Exploring the effects of their relative stereochemistry and considering bioisosteric replacements to improve metabolic stability or target binding.
The pyrrolidine ring: Introducing substituents on the ring to probe the binding pocket of its potential biological target.
Lead optimization strategies will be guided by the initial SAR findings and will aim to enhance desirable drug-like properties, such as solubility, metabolic stability, and cell permeability, while minimizing off-target effects. criver.com
Pursuit of In-depth Mechanistic Understanding at the Molecular and Sub-cellular Levels
A fundamental knowledge gap is the mechanism of action of this compound. Future research must be directed at identifying its molecular target(s) and elucidating the downstream cellular pathways it modulates. Techniques such as affinity chromatography, chemical proteomics, and computational target prediction could be employed to identify binding partners.
Once a target is identified, in-depth mechanistic studies will be necessary to understand how the compound exerts its effects. This could involve:
Enzyme inhibition assays: To determine if the compound acts as an inhibitor of a specific enzyme.
Receptor binding assays: To assess its affinity for a particular receptor.
Cellular imaging techniques: To visualize its subcellular localization and its effect on cellular processes.
Gene expression analysis: To understand its impact on cellular signaling pathways.
This multi-pronged approach will be essential to build a comprehensive picture of the compound's biological activity from the molecular to the cellular level.
Exploration of Novel Preclinical Therapeutic Applications and Target Identification
The structural similarity of this compound to known bioactive molecules, such as DPP-IV inhibitors, suggests potential therapeutic applications. nih.gov However, its unique combination of functional groups may confer novel activities. Therefore, a broad and unbiased screening approach is warranted to identify potential therapeutic areas.
Initial preclinical exploration should involve testing the compound in a diverse range of disease models, including but not limited to:
Metabolic diseases: Given the precedent of cyanopyrrolidines in diabetes. nih.gov
Oncology: As some pyrrolidine carboxamide analogues have shown anticancer activity. nih.gov
Infectious diseases: As related structures have been investigated for anti-tuberculosis and antiplasmodial properties. nih.govmdpi.com
Inflammatory diseases: Due to the anti-inflammatory potential of some cyano-containing compounds. mdpi.com
The results of these preclinical studies, combined with the mechanistic insights gained, will guide the identification of the most promising therapeutic avenues for this compound and its future derivatives. This foundational research is essential to unlock the potential of this currently uncharacterized chemical entity.
Q & A
Q. What are the recommended synthetic routes for 2-cyano-1-methylpyrrolidine-2-carboxamide, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclization of β-ketoesters under acidic conditions to form the pyrrolidine core, followed by cyano and methyl group introduction. Optimizing reaction parameters (e.g., temperature control at 60–80°C, solvent polarity adjustments, and catalyst selection) can enhance yields. For example, using anhydrous dimethylformamide (DMF) as a solvent and triethylamine as a base may improve nucleophilic substitution efficiency .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions (e.g., methyl and cyano groups on the pyrrolidine ring) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210–254 nm) to assess purity (>97% as per industry standards) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 196.2) .
Q. What safety protocols are essential given limited toxicological data?
- Methodological Answer :
- Use personal protective equipment (PPE): Nitrile gloves, lab coats, and fume hoods to minimize inhalation/contact .
- Implement spill containment measures (e.g., inert absorbents like vermiculite) and avoid aqueous washdowns to prevent environmental contamination .
- Store in airtight containers at –20°C to reduce degradation risks .
Advanced Research Questions
Q. How do structural modifications (e.g., pyrrolidine ring substitution) influence pharmacokinetic properties?
- Methodological Answer :
- Hydrophobicity Adjustments : Introducing aromatic groups (e.g., biphenylmethyl) enhances blood-brain barrier penetration, as seen in AT receptor ligands .
- Steric Effects : Bulky substituents (e.g., benzyl groups) reduce metabolic clearance by cytochrome P450 enzymes, improving half-life .
- Case Study : 1-Benzyl derivatives showed 3-fold higher receptor affinity compared to unmodified analogs in angiotensin II receptor studies .
Q. How can researchers resolve contradictions in reported biological activity data for pyrrolidine carboxamide derivatives?
- Methodological Answer :
- Iterative Experimental Design : Replicate studies under controlled conditions (e.g., fixed cell lines vs. primary cultures) to isolate variables .
- Data Triangulation : Cross-validate using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .
- Statistical Rigor : Apply ANOVA with post-hoc tests to assess significance of minor activity differences (e.g., IC variations ≤10%) .
Q. What analytical strategies detect degradation products under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via:
- LC-MS/MS : Identify hydrolyzed products (e.g., loss of cyano group forming carboxylic acid derivatives) .
- X-ray Diffraction (XRD) : Monitor crystallinity changes impacting solubility .
- Stability-Indicating Methods : Develop HPLC gradients with baseline separation of parent compound and degradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
